17-Octadecynoic acid

概要

説明

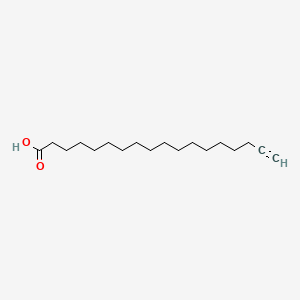

17-オクタデシン酸は、一般に17-ODYAとして知られており、分子式C18H32O2を持つ脂肪酸アルキンです。 これは、ロイコトリエンB4 ω-オキシダーゼや腎臓CYP450 ω-ヒドロキシラーゼなど、さまざまなシトクロムP450酵素の強力な阻害剤として知られています 。この化合物は、その独特の特性と用途から、科学研究において大きな注目を集めています。

準備方法

合成経路と反応条件: 17-オクタデシン酸は、パルミチン酸アナログの代謝的取り込みによって合成することができます。 一般的な方法の1つは、細胞培養における安定同位体標識アミノ酸(SILAC)とパルスチェイス法を用いて、細胞における動的タンパク質パルミトイル化事象のグローバル定量マップを作成することです 。 市販されているアルキン脂肪酸アナログである17-オクタデシン酸は、細胞のパルミトイル化機構によって、パルミトイル化のエンドジェナス部位に代謝的に取り込まれます .

工業的生産方法: 17-オクタデシン酸の工業的生産は、通常、化学合成技術を用いた化合物の大量合成を伴います。 このプロセスには、アルキン官能基を脂肪酸鎖に組み込み、続いて質量分析などの技術を用いて精製および特性評価することが含まれます .

化学反応の分析

反応の種類: 17-オクタデシン酸は、以下を含むさまざまな化学反応を起こします。

酸化: これは、ロイコトリエンB4 ω-オキシダーゼや腎臓CYP450 ω-ヒドロキシラーゼの自殺阻害剤として作用します.

置換: この化合物は、クリックケミストリー反応で使用でき、アザイド基を含む分子と銅触媒によるアジド-アルキン環状付加反応(CuAAC)を起こします.

一般的な試薬と条件:

酸化反応: 一般的な試薬には、シトクロムP450酵素と酸素が含まれます。

クリックケミストリー反応: 試薬には、アザイド含有分子と銅触媒が含まれます.

主な生成物:

酸化: 主な生成物には、ヒドロキシル化脂肪酸が含まれます。

クリックケミストリー: 主な生成物は、アジド-アルキン環状付加によって形成された共役分子です.

4. 科学研究における用途

17-オクタデシン酸は、以下を含む幅広い科学研究用途を持っています。

化学: これは、インビトロでパルミトイル化基質を標識するためのクリックケミストリープローブとして使用されます.

生物学: この化合物は、生きたマクロファージとC.における脂質滴の形成を研究するために使用されます。

医学: これは、歯根尖膿瘍の発症機序と、炎症における微生物代謝物の役割を調査するために使用されてきました.

産業: 17-オクタデシン酸は、さまざまな生化学試薬の合成と、タンパク質パルミトイル化動態の研究ツールとして使用されています.

科学的研究の応用

Biochemical Properties and Mechanism of Action

17-ODYA is recognized primarily as a suicide substrate inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of fatty acids and other compounds. Its ability to inhibit the metabolism of arachidonic acid has been extensively studied, revealing its potential to influence renal function and hemodynamics. For instance, a study demonstrated that intrarenal infusion of 17-ODYA resulted in increased urine flow and sodium excretion without altering renal blood flow or glomerular filtration rate, indicating its role in modulating renal hemodynamics through cytochrome P450 inhibition .

Renal Health

The effects of 17-ODYA on renal health have been investigated in several studies. It has been shown to enhance renal blood flow and promote diuresis by inhibiting the formation of specific metabolites from arachidonic acid. This action suggests potential therapeutic applications for conditions characterized by altered renal hemodynamics or hypertension .

Immunological Role

Recent research has identified 17-ODYA as a significant metabolite in the context of periapical abscesses, a common dental condition. It was found to upregulate pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in periodontal ligament fibroblasts and peripheral blood mononuclear cells. This indicates that 17-ODYA may play a role in the inflammatory response associated with dental infections, suggesting its potential as a target for therapeutic intervention in inflammatory diseases .

Study on Renal Infusion

In a controlled study involving anesthetized rabbits, the infusion of 17-ODYA into the renal artery resulted in significant increases in urine output and sodium excretion. The study highlighted that 17-ODYA inhibited cytochrome P450-dependent metabolism of arachidonic acid, which correlated with enhanced renal perfusion pressure responses .

Inflammation and Cytokine Expression

Another study focused on the immunological effects of 17-ODYA in periapical abscesses showed that treatment with this fatty acid led to increased expression of various inflammatory markers. The findings suggested that 17-ODYA could be implicated in the pathogenesis of dental infections by modulating immune responses .

Summary Table of Applications

作用機序

17-オクタデシン酸は、主にシトクロムP450酵素の阻害を介して作用を発揮します。 これは、自殺阻害剤として作用し、酵素の活性部位に不可逆的に結合してその触媒活性を阻害します 。 この阻害は、脂肪酸の代謝や炎症反応の調節など、さまざまな代謝経路に影響を与えます .

類似の化合物:

アルキニルステアリン酸: 構造が似ており、アルキン官能基も含まれており、クリックケミストリー反応で使用されます.

オクタデク-17-イノ酸: シトクロムP450酵素に似た阻害特性を持つ別のアセチレン脂肪酸.

ユニークさ: 17-オクタデシン酸は、特定のシトクロムP450酵素の強力で選択的な阻害によって独特であり、生化学研究や産業用途における貴重なツールとなっています .

類似化合物との比較

Alkynyl Stearic Acid: Similar in structure, it also contains an alkyne functional group and is used in click chemistry reactions.

Octadec-17-ynoic Acid: Another acetylenic fatty acid with similar inhibitory properties on cytochrome P450 enzymes.

Uniqueness: 17-Octadecynoic acid is unique due to its potent and selective inhibition of specific cytochrome P450 enzymes, making it a valuable tool in biochemical research and industrial applications .

生物活性

17-Octadecynoic acid (17-ODYA) is a fatty acid analog that has garnered attention for its unique biological activities, particularly in the context of protein palmitoylation and inflammation. This compound serves not only as a substrate for various metabolic pathways but also as a tool for studying post-translational modifications in proteins. This article explores the biological activity of 17-ODYA, focusing on its mechanisms, effects on cellular processes, and implications in disease.

Protein Palmitoylation

One of the primary biological activities of 17-ODYA is its role in protein palmitoylation. Palmitoylation is a reversible post-translational modification that involves the addition of palmitic acid to cysteine residues on proteins, influencing their localization and function.

- Bioorthogonal Labeling : 17-ODYA can be incorporated into proteins by the cellular machinery, allowing researchers to label and identify palmitoylated proteins using click chemistry methods. This technique enables the profiling of palmitoylated proteins in mammalian cells, revealing insights into their roles in signaling pathways and membrane dynamics .

- Dynamic Analysis : The incorporation of 17-ODYA facilitates the study of dynamic changes in palmitoylation through pulse-chase experiments. After metabolic labeling with 17-ODYA, researchers can monitor protein turnover and modifications over time, providing a clearer picture of protein dynamics within cells .

Inflammatory Response

Recent studies have highlighted the role of 17-ODYA in modulating inflammatory responses. In particular, it has been shown to influence cytokine expression in immune cells.

- Cytokine Production : Treatment with 17-ODYA significantly increases the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and matrix metalloproteinase-1 in peripheral blood mononuclear cells (PBMCs). In periodontal ligament fibroblasts, it up-regulates similar cytokines and promotes macrophage polarization towards a pro-inflammatory (M1) phenotype .

Implications in Disease

The biological activity of 17-ODYA extends to its potential implications in various pathological conditions.

- Periapical Abscesses : A study identified 17-ODYA as a significant metabolite in periapical abscesses, suggesting its involvement in the pathogenesis of these lesions. The up-regulation of inflammatory markers indicates that 17-ODYA may play a critical role in the inflammatory processes associated with dental infections .

Case Studies and Experimental Data

The following table summarizes key findings from studies investigating the biological activity of 17-ODYA:

特性

IUPAC Name |

octadec-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIILFGADWDKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188024 | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-18-5 | |

| Record name | 17-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34450-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Octadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-OCTADECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。